molecular formula C19H24O3 B4997944 1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene

1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene

Cat. No. B4997944
M. Wt: 300.4 g/mol
InChI Key: HNGXXYBFEPAUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene, also known as ‘EMB’, is a chemical compound that belongs to the family of benzene derivatives. EMB is a pale yellow liquid, which is insoluble in water but soluble in organic solvents. This chemical compound is widely used in scientific research applications due to its unique properties, which make it an ideal candidate for various experiments.

Scientific Research Applications

EMB is widely used in scientific research applications due to its unique properties. It is used as a ligand in the synthesis of metal complexes, which are used as catalysts in various reactions. EMB is also used in the synthesis of novel materials such as polymers, which have potential applications in various fields such as drug delivery and tissue engineering. EMB is also used as a fluorescent probe in biological imaging studies.

Mechanism of Action

The mechanism of action of EMB is not fully understood. However, it is believed that EMB interacts with proteins and enzymes in the body, leading to changes in their structure and function. EMB is also believed to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
EMB has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. EMB has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

EMB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has unique properties that make it an ideal candidate for various experiments. However, EMB also has some limitations. It is insoluble in water, which may limit its applications in some experiments. EMB is also relatively expensive compared to other compounds, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for the use of EMB in scientific research. One potential direction is the development of EMB-based materials for drug delivery and tissue engineering applications. Another potential direction is the use of EMB as a fluorescent probe in biological imaging studies. Further research is needed to fully understand the mechanism of action of EMB and its potential applications in various fields.
Conclusion:
In conclusion, 1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene is a chemical compound that has unique properties that make it an ideal candidate for various scientific research applications. The synthesis method of EMB involves the reaction between 4-(2-methylphenoxy)butyl bromide and 1-ethoxy-2-hydroxybenzene in the presence of a base. EMB has potential applications in various fields such as drug delivery, tissue engineering, and biological imaging. Further research is needed to fully understand the mechanism of action of EMB and its potential applications.

Synthesis Methods

The synthesis of EMB involves the reaction between 4-(2-methylphenoxy)butyl bromide and 1-ethoxy-2-hydroxybenzene in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of around 100°C. The final product is obtained by distillation and purification.

properties

IUPAC Name

1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-20-18-12-6-7-13-19(18)22-15-9-8-14-21-17-11-5-4-10-16(17)2/h4-7,10-13H,3,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGXXYBFEPAUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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